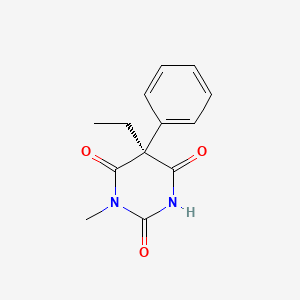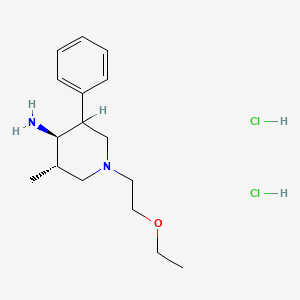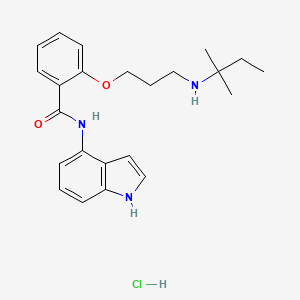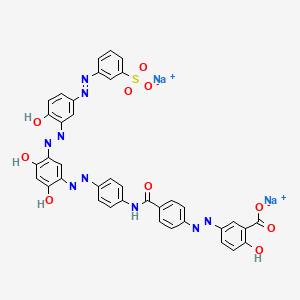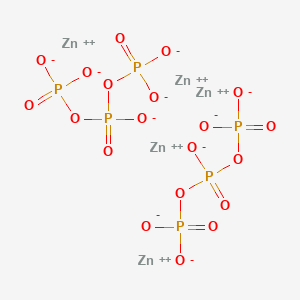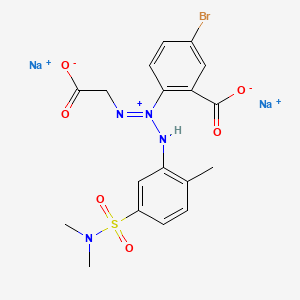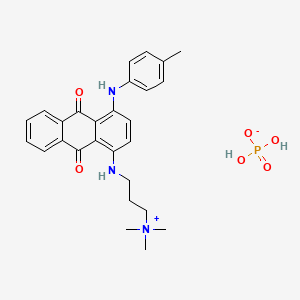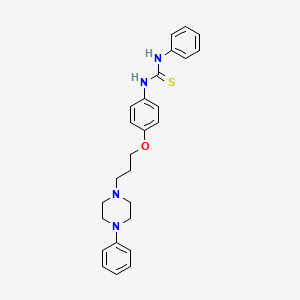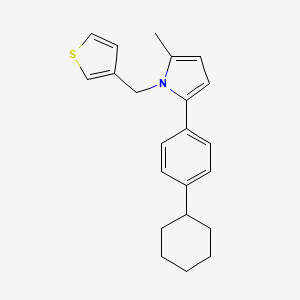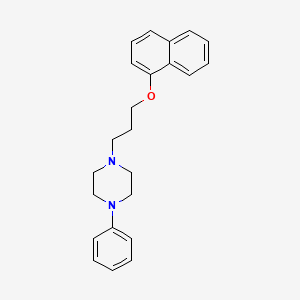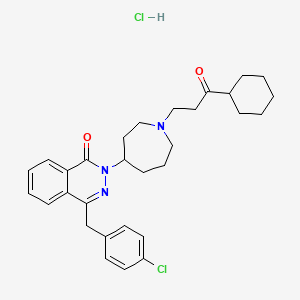
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(1-(3-cyclohexyl-3-oxopropyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(1-(3-cyclohexyl-3-oxopropyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(1-(3-cyclohexyl-3-oxopropyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the phthalazinone core, followed by the introduction of the chlorophenylmethyl group and the cyclohexyl-oxopropyl-hexahydro-azepinyl moiety. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(1-(3-cyclohexyl-3-oxopropyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(1-(3-cyclohexyl-3-oxopropyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may modulate these targets’ activity, leading to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazinone Derivatives: Other compounds in the phthalazinone family may share similar structural features and biological activities.
Chlorophenylmethyl Compounds: Compounds containing the chlorophenylmethyl group may exhibit comparable chemical reactivity and applications.
Cyclohexyl-oxopropyl-hexahydro-azepinyl Compounds: These compounds may have similar pharmacological properties and mechanisms of action.
Uniqueness
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(1-(3-cyclohexyl-3-oxopropyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride stands out due to its unique combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
110406-30-9 |
|---|---|
Molekularformel |
C30H37Cl2N3O2 |
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methyl]-2-[1-(3-cyclohexyl-3-oxopropyl)azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C30H36ClN3O2.ClH/c31-24-14-12-22(13-15-24)21-28-26-10-4-5-11-27(26)30(36)34(32-28)25-9-6-18-33(19-16-25)20-17-29(35)23-7-2-1-3-8-23;/h4-5,10-15,23,25H,1-3,6-9,16-21H2;1H |
InChI-Schlüssel |
YYICQSZIRVTCES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)CCN2CCCC(CC2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


